
3-环丙基苯磺酰氯
描述
“3-Cyclopropyl-benzenesulfonyl chloride” is a derivative of benzenesulfonyl chloride . Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Synthesis Analysis
The synthesis of benzenesulfonyl chloride, the parent compound of “3-Cyclopropyl-benzenesulfonyl chloride”, involves the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves a reaction between benzene and chlorosulfuric acid . A study titled “Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides” discusses the synthesis of sulfonamides using benzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl group (SO2) and a chloride atom . The molecular weight is 176.621 . The 3D structure may be viewed using Java or Javascript .
Chemical Reactions Analysis
Benzenesulfonyl chloride is highly reactive towards water and other nucleophiles such as ammonia (NH3) . These reactions are used in synthesis, but they can also cause problems. For example, the second step of the synthesis transforms p-acetamidobenzenesulfonyl chloride into p-acetamidobenzenesulfonamide by reaction with ammonia .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chloride include a molecular weight of 176.62, a density of 1.384 g/mL at 25 °C, and a melting point of 13 to 14 °C . It is a colorless liquid that reacts with water .
科学研究应用
催化氧化和磺化反应
涉及氯化苯的催化氧化过程,包括类似于 3-环丙基苯磺酰氯的那些,因其效率和选择性而受到研究。动力学和光谱研究已经探索了在催化剂上各种氯化苯的氧化,揭示了对反应机理的见解以及化合物结构对反应速率和结果的影响 (Lichtenberger & Amiridis, 2004)。
磺化反应,特别是在 Friedel-Crafts 反应的背景下,已使用离子液体中的苯磺酰氯衍生物进行。这些反应突出了 3-环丙基苯磺酰氯在环境条件下以高产率合成二芳基砜的潜力,展示了磺酰氯在有机合成中的多功能性 (Nara, Harjani, & Salunkhe, 2001)。
环丙烷化和开环反应
环丙烷化反应,特别是那些由使用苄基氯化物的的手性仲胺催化的环丙烷化反应,突出了一种以高产率和立体选择性合成甲酰环丙烷衍生物的方法。这可能表明 3-环丙基苯磺酰氯在对映选择性合成中的效用,为新的含环丙基化合物提供了途径 (Meazza, Ashe, Shin, Yang, Mazzanti, Yang, & Rios, 2016)。
芳磺酰氯与炔烃的自由基环化研究为 π 共轭体系的合成提供了另一条途径。此类反应可以快速获得苯并噻吩和扩展的 π 体系,表明 3-环丙基苯磺酰氯在通过无金属自由基过程创建复杂的分子结构中的潜在应用 (Wan, Yang, Liu, Li, Zhao, & You, 2016)。
作用机制
安全和危害
Benzenesulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
While there is limited information on the future directions of “3-Cyclopropyl-benzenesulfonyl chloride”, research on benzenesulfonyl chloride and its derivatives continues to be a topic of interest in the field of organic chemistry. For instance, a study titled “Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides” provides insights into the kinetics and mechanism of the chloride-chloride exchange reaction in arenesulfonyl chlorides .
属性
IUPAC Name |
3-cyclopropylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFLTOURJYMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-benzenesulfonyl chloride | |
CAS RN |
958651-12-2 | |
| Record name | 3-cyclopropylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

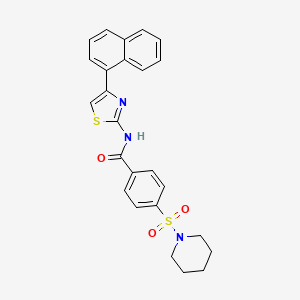
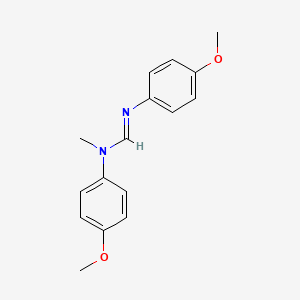
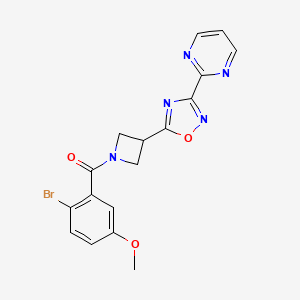

![1-((4-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2920333.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2920334.png)
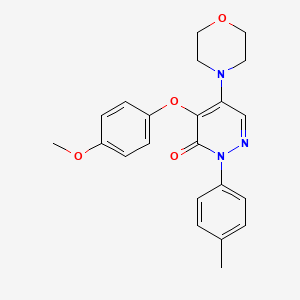
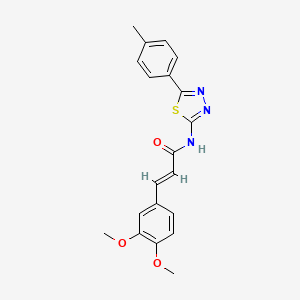
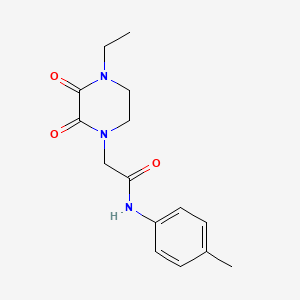
![Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2920340.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2920343.png)
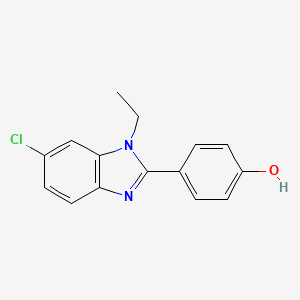
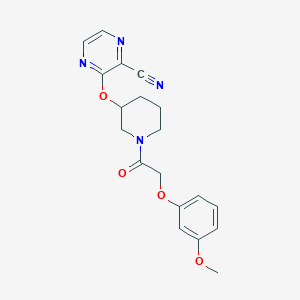
![(2R,3S)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2920346.png)